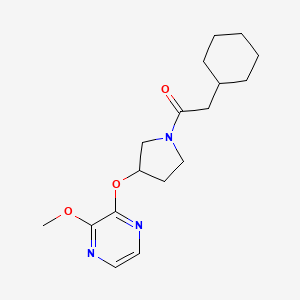
2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be analyzed for its pharmacophoric features. The presence of a cyclohexyl group and a pyrrolidine moiety suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including receptors involved in neurotransmission and metabolic pathways. The pyrrolidine ring may facilitate binding to neurotransmitter receptors, while the methoxypyrazine component could enhance lipophilicity, allowing for better membrane penetration.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. For instance, studies on cell lines have shown that it may exhibit:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.
- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
In Vivo Studies
Animal models have been utilized to further explore the pharmacological effects of this compound. Key findings include:
- Behavioral Assessments : Tests on rodents indicate potential anxiolytic and antidepressant-like effects, suggesting modulation of serotonergic and dopaminergic systems.
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Results indicated significant reductions in motor deficits and neuroinflammation markers compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound using various in vitro assays, including DPPH and ABTS radical scavenging tests. The results showed that it effectively reduced oxidative stress markers in cultured cells.
Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |
| Neuroprotection | Rotarod Test | Improved motor function | |
| Anxiolytic | Elevated Plus Maze | Increased time in open arms |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolism | Hepatic via CYP450 |
科学的研究の応用
Anticancer Activity
Research has shown that 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:
- HeLa Cells : The compound demonstrated an IC50 value as low as 0.02 mM, indicating strong cytotoxicity.
- Murine Leukemia (L1210) : Significant inhibition of cell proliferation was observed, suggesting potential utility in treating hematological malignancies.
These effects are attributed to the compound's ability to induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Mechanistic Insights
Studies focusing on the mechanism of action have revealed that the compound can modulate various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound significantly inhibits cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptosis via mitochondrial dysfunction, leading to alterations in Bcl-2 family protein expression .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure can significantly impact biological activity. For instance:
- Pyrrolidine Substitutions : Changes at the C-2 position of the pyrrolidine ring can enhance or diminish potency.
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring appears to enhance interaction with target proteins, increasing bioactivity .
Case Studies
Several case studies have evaluated the biological activity of this compound:
Study on Cancer Cell Lines
A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This study provides insights into how structural variations can influence therapeutic efficacy.
Mechanistic Studies
Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and subsequent apoptosis induction. These findings underscore the importance of understanding the underlying mechanisms to optimize therapeutic strategies .
特性
IUPAC Name |
2-cyclohexyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-17(19-9-8-18-16)23-14-7-10-20(12-14)15(21)11-13-5-3-2-4-6-13/h8-9,13-14H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMPCPKWCKTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













